REACTION_CXSMILES
|
[CH2:1]1[CH2:4][C:3]2([C:10](=[O:11])[O:9][Pt:8]([NH3])([NH3:12])[O:7][C:5]2=[O:6])[CH2:2]1.[Pt+2]>>[CH2:1]1[CH2:4][C:3]([C:10]([OH:11])=[O:9])([C:5]([OH:7])=[O:6])[CH2:2]1.[NH3:12].[NH3:12].[Pt:8] |f:2.3.4.5|
|
Name
|
carboplatin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Pt+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |